8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a unique combination of fluorine and iodine atoms attached to a triazolo-pyridine scaffold. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This eco-friendly method yields the target compound efficiently.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and scalable microwave-assisted synthesis can be applied to produce this compound on a larger scale. The use of microwave irradiation ensures high yields and reduced reaction times, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. These reactions are facilitated by the presence of the fluorine and iodine atoms, which act as reactive sites.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom with other functional groups.
Electrophilic Addition: Reagents like bromine or chlorine can add to the double bonds in the triazolo-pyridine ring under controlled conditions.
Cyclization Reactions: The compound can undergo cyclization with various nucleophiles, leading to the formation of fused heterocyclic systems.
Major Products: The major products formed from these reactions include substituted triazolo-pyridine derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as kinases and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are used in various pharmaceutical applications.
[1,2,4]Triazolo[1,5-a]pyridines: These compounds also feature a triazolo-pyridine scaffold and exhibit similar biological activities.
Uniqueness: 8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties. These properties enhance its reactivity and potential as a versatile building block in synthetic chemistry and drug design .
Properties
Molecular Formula |
C6H3FIN3 |
---|---|
Molecular Weight |
263.01 g/mol |
IUPAC Name |
8-fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3FIN3/c7-5-1-4(8)2-11-3-9-10-6(5)11/h1-3H |
InChI Key |
ZMLATOORBKBCFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1I)F |
Origin of Product |
United States |
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